- Oxidative elimination of nitrous acid from nitrate esters. Preparation of Mecadox, Journal of Organic Chemistry, 1985, 50(1), 129-30
Cas no 93222-85-6 (2-Quinoxalinemethanol Nitrate 1,4-Dioxide)
2-Quinoxalinemethanol Nitrate 1,4-Dioxide Chemical and Physical Properties
Names and Identifiers
-
- 2-Quinoxalinemethanol Nitrate 1,4-Dioxide
- (1-oxido-4-oxoquinoxalin-4-ium-2-yl)methyl nitrate
- 2-Quinoxalinemethano
- 2-QUINOXALINEMETHANOL NITRATE 1,4-DIOXIDE,LIGHT BROWN SOLID
- 2-Quinoxalinemethanol, nitrate (ester), 1,4-dioxide (9CI)
- 2-[(Nitrooxy)methyl]quinoxaline 1,4-dioxide
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- Inchi: 1S/C9H7N3O5/c13-10-5-7(6-17-12(15)16)11(14)9-4-2-1-3-8(9)10/h1-5H,6H2
- InChI Key: LUVSSBXINLRUMP-UHFFFAOYSA-N
- SMILES: [O-][N+](OCC1[N+]([O-])=C2C(C=CC=C2)=[N+]([O-])C=1)=O
2-Quinoxalinemethanol Nitrate 1,4-Dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Q765280-10mg |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide |
93222-85-6 | 10mg |
$190.00 | 2023-05-17 | ||
| TRC | Q765280-25mg |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide |
93222-85-6 | 25mg |
$437.00 | 2023-05-17 | ||
| TRC | Q765280-50mg |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide |
93222-85-6 | 50mg |
$833.00 | 2023-05-17 | ||
| TRC | Q765280-100mg |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide |
93222-85-6 | 100mg |
$1487.00 | 2023-05-17 | ||
| TRC | Q765280-5mg |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide |
93222-85-6 | 5mg |
$110.00 | 2023-05-17 | ||
| TRC | Q765280-10 mg |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide |
93222-85-6 | 10mg |
155.00 | 2021-07-19 | ||
| TRC | Q765280-25 mg |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide |
93222-85-6 | 25mg |
360.00 | 2021-07-19 | ||
| TRC | Q765280-50 mg |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide |
93222-85-6 | 50mg |
690.00 | 2021-07-19 | ||
| TRC | Q765280-100 mg |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide |
93222-85-6 | 100MG |
1230.00 | 2021-07-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-471730-10mg |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide, |
93222-85-6 | 10mg |
¥2708.00 | 2023-09-05 |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide Production Method
Production Method 1
2-Quinoxalinemethanol Nitrate 1,4-Dioxide Raw materials
2-Quinoxalinemethanol Nitrate 1,4-Dioxide Preparation Products
2-Quinoxalinemethanol Nitrate 1,4-Dioxide Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2-Quinoxalinemethanol Nitrate 1,4-Dioxide
Introduction to 2-Quinoxalinemethanol Nitrate 1,4-Dioxide (CAS No. 93222-85-6)
The compound 2-Quinoxalinemethanol Nitrate 1,4-Dioxide, identified by the CAS number 93222-85-6, represents a significant area of interest in the field of medicinal chemistry and pharmacological research. This heterocyclic derivative has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The quinoxaline scaffold, a fused bicyclic system consisting of a benzene ring and a pyrimidine ring, is well-documented for its role in various bioactive molecules. The presence of the hydroxymethyl and nitrate dioxide functional groups further enhances its chemical reactivity and biological significance, making it a promising candidate for further investigation.
In recent years, the exploration of quinoxaline derivatives has expanded considerably, driven by their demonstrated efficacy in modulating various biological pathways. Specifically, 2-Quinoxalinemethanol Nitrate 1,4-Dioxide has been studied for its potential role in inhibiting enzymes and receptors involved in inflammatory responses and metabolic disorders. Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties by interacting with key signaling molecules such as NF-κB and MAPK pathways. Additionally, its structural motif suggests possible applications in the treatment of neurodegenerative diseases, where quinoxaline-based compounds have shown promise in preclinical models.
The nitrate dioxide moiety in 2-Quinoxalinemethanol Nitrate 1,4-Dioxide is particularly noteworthy, as it introduces a polar group that can enhance solubility and bioavailability. This feature is critical for drug development, as poor solubility often limits the therapeutic efficacy of promising compounds. Furthermore, the hydroxymethyl group provides a site for further chemical modification, allowing researchers to tailor the compound's properties for specific biological targets. These structural features make 2-Quinoxalinemethanol Nitrate 1,4-Dioxide a versatile scaffold for medicinal chemists seeking to develop innovative treatments.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 2-Quinoxalinemethanol Nitrate 1,4-Dioxide. Molecular docking studies have been conducted to evaluate its binding affinity to various protein targets relevant to human health. These simulations have suggested that the compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory processes. The results of these computational analyses provide valuable insights into the compound's mechanism of action and guide experimental design for further validation.
Experimental validation of these hypotheses has been ongoing in several academic and industrial laboratories. In vitro assays have demonstrated that 2-Quinoxalinemethanol Nitrate 1,4-Dioxide can modulate inflammatory cytokine production in cell culture models. Specifically, it has been observed to reduce the release of pro-inflammatory mediators such as TNF-α and IL-6 from macrophages treated with lipopolysaccharide (LPS). These findings align with the structural predictions and highlight the compound's potential as an anti-inflammatory agent. Additionally, preliminary pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for evaluating its suitability for clinical translation.
The synthesis of 2-Quinoxalinemethanol Nitrate 1,4-Dioxide presents an interesting challenge due to the complexity of its heterocyclic core. Researchers have employed multi-step synthetic routes involving cyclization reactions and functional group transformations to construct the desired structure efficiently. Recent improvements in synthetic methodologies have enabled higher yields and purities of the final product, facilitating more robust biological evaluations. The optimization of synthetic protocols is crucial for scaling up production and ensuring consistent quality for preclinical and clinical studies.
The potential therapeutic applications of 2-Quinoxalinemethanol Nitrate 1,4-Dioxide extend beyond inflammation management. Its structural similarity to known bioactive compounds suggests possible roles in other disease areas, including cancer and cardiovascular disorders. For instance, quinoxaline derivatives have been explored as kinase inhibitors due to their ability to disrupt aberrant signaling pathways in tumor cells. Further research is warranted to fully elucidate these possibilities and explore new avenues for therapeutic intervention.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of compounds like 2-Quinoxalinemethanol Nitrate 1,4-Dioxide. Such partnerships facilitate the integration of expertise from different disciplines, including organic chemistry, biochemistry, pharmacology, and computational biology. By leveraging these collaborative networks, researchers can accelerate the translation of laboratory findings into tangible therapeutic solutions for patients worldwide.
In conclusion,2-Quinoxalinemethanol Nitrate 1,4-Dioxide (CAS No. 93222-85-6) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features combined with preliminary biological activity make it an attractive molecule for developing novel treatments targeting inflammation-related diseases. Continued research efforts will be crucial in validating its therapeutic potential and paving the way for future clinical applications.
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